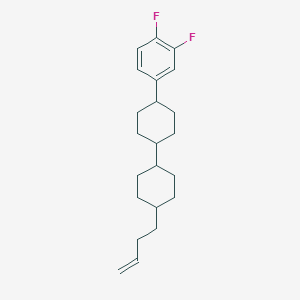
Iralukast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iralukast is a member of the cysteinyl leukotriene receptor antagonists, developed by Novartis Pharma AG. It is primarily used in the treatment of respiratory diseases such as asthma by antagonizing the bronchoconstrictive, mucus secretory, and inflammatory effects of cysteinyl leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iralukast involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Iralukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Iralukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of cysteinyl leukotriene receptor antagonists.
Biology: Investigated for its effects on leukotriene pathways and its potential role in modulating immune responses.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, particularly asthma.
Industry: Utilized in the development of new drugs targeting leukotriene receptors
Mechanism of Action
Iralukast exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response in the respiratory tract. By blocking the action of cysteinyl leukotrienes, this compound reduces bronchoconstriction, mucus secretion, and inflammation, thereby alleviating symptoms of asthma .
Comparison with Similar Compounds
Pranlukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to Iralukast, it is used to manage asthma by blocking leukotriene receptors.
Montelukast: Widely used leukotriene receptor antagonist with a similar mechanism of action .
Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for the CysLT1 receptor. It has shown potent activity in various animal models and has been investigated for its potential to prevent exercise-induced asthma .
Properties
CAS No. |
151581-24-7 |
|---|---|
Molecular Formula |
C38H37F3O8S |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1 |
InChI Key |
IXJCHVMUTFCRBH-SDUHDBOFSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O |
Synonyms |
1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)






![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
